molecular formula C55H74N4O5 B1594905 Pheophytin a CAS No. 603-17-8

Pheophytin a

Cat. No.: B1594905
CAS No.: 603-17-8
M. Wt: 871.2 g/mol
InChI Key: FDHFJXKRMIVNCQ-CQBRDPJOSA-N
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Description

Pheophytin a, also known as phaeophytin, is a chemical compound that serves as the first electron carrier intermediate in the electron transfer pathway of Photosystem II (PS II) in plants, and the type II photosynthetic reaction center (RC P870) found in purple bacteria . In biochemical terms, pheophytin is a chlorophyll molecule lacking a central Mg 2+ ion . It can be produced from chlorophyll by treatment with a weak acid, producing a dark bluish waxy pigment .


Synthesis Analysis

This compound can be produced from chlorophyll by treatment with a weak acid . A study has shown that phytol, chlorophyll’s 20-carbon branched-chain tail, is an intermediate in plant phytol catabolism .


Molecular Structure Analysis

This compound has a molecular formula of C55H74N4O5 . Its average mass is 871.200 Da and its monoisotopic mass is 870.565918 Da . In biochemical terms, pheophytin is a chlorophyll molecule lacking a central Mg 2+ ion .


Chemical Reactions Analysis

This compound serves as the first electron carrier intermediate in the electron transfer pathway of Photosystem II (PS II) in plants, and the type II photosynthetic reaction center (RC P870) found in purple bacteria . Light drives electrons from the reaction center through pheophytin, which then passes the electrons to a quinone (Q A) in RC P870 and RC P680 .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C55H74N4O5 . Its average mass is 871.200 Da and its monoisotopic mass is 870.565918 Da .

Mechanism of Action

Pheophytin a is involved in the electron transfer pathway of Photosystem II (PS II) in plants, and the type II photosynthetic reaction center (RC P870) found in purple bacteria . It serves as the first electron carrier intermediate . The first step is excitation of the bacteriochlorophylls or the special pair of chlorophylls . The second step involves the chlorophylls passing an electron to pheophytin, producing a negatively charged radical (the pheophytin) and a positively charged radical (the special pair of chlorophylls), which results in a charge separation .

Safety and Hazards

When handling Pheophytin a, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Properties

CAS No.

603-17-8

Molecular Formula

C55H74N4O5

Molecular Weight

871.2 g/mol

IUPAC Name

methyl (3R,21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-22-[3-oxo-3-[(E,7S,11S)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaene-3-carboxylate

InChI

InChI=1S/C55H74N4O5/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42/h13,26,28-33,37,41,51,58,61H,1,14-25,27H2,2-12H3/b34-26+,44-28?,46-29?,47-30?,52-50?/t32-,33-,37-,41-,51+/m0/s1

InChI Key

FDHFJXKRMIVNCQ-CQBRDPJOSA-N

Isomeric SMILES

CCC1=C(C2=NC1=CC3=C(C4=C([C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC/C=C(\C)/CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C4=N3)C(=O)OC)O)C)C

SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)O)C)C

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)O)C)C

603-17-8

physical_description

Waxy blue-black solid;  [Merck Index]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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